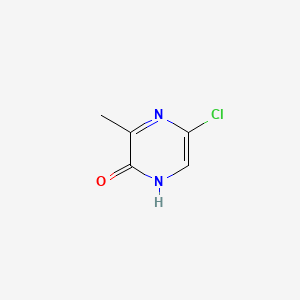

5-chloro-3-methylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSYCJIAXZWJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677826 | |

| Record name | 5-Chloro-3-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105985-18-0 | |

| Record name | 5-Chloro-3-methyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105985-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-methylpyrazin-2(1H)-one

Introduction

The 2(1H)-pyrazinone scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1] These structures exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The substituent pattern on the pyrazinone ring plays a crucial role in modulating the physicochemical and biological properties of these molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of a specific derivative, 5-chloro-3-methylpyrazin-2(1H)-one.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only the available data for this compound but also to offer a comparative analysis with its constitutional isomer, 3-chloro-5-methylpyrazin-2(1H)-one, where experimental data is available. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to characterize this and similar molecules in their own laboratories. Where experimental data for the target compound is not publicly available, we provide predicted values and a thorough discussion of the underlying chemical principles.

Chemical Identity and Core Properties

This compound is a substituted pyrazinone with the molecular formula C₅H₅ClN₂O. The presence of a chlorine atom, a methyl group, and a lactam function within the pyrazine ring suggests a molecule with a unique electronic and steric profile, which in turn dictates its physical and chemical behavior.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 105985-18-0 | [2] |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Predicted pKa | 10.05 ± 0.60 | Commercial Supplier Data |

| Predicted Density | 1.45 ± 0.1 g/cm³ | Commercial Supplier Data |

| Physical State | Solid (predicted) | - |

Constitutional Isomer for Comparison:

To provide context for the physical properties of our target compound, we will refer to its constitutional isomer, 3-chloro-5-methylpyrazin-2(1H)-one (CAS Number: 89283-33-0).

| Property of Isomer | Value | Source |

| Chemical Name | 3-chloro-5-methyl-1H-pyrazin-2-one | [3] |

| CAS Number | 89283-33-0 | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Melting Point | 175 °C | [4] |

| Appearance | White to off-white solid | [4] |

The difference in the positions of the chloro and methyl substituents is expected to influence crystal lattice packing and intermolecular interactions, leading to different melting points. The electronic effects of these substituents will also impact properties like pKa and lipophilicity.

Melting Point and Boiling Point

Melting Point:

Experimental melting point data for this compound is not currently available in the public domain. However, based on the melting point of its isomer, 3-chloro-5-methylpyrazin-2(1H)-one (175 °C), it is expected to be a solid at room temperature with a relatively high melting point.[4] The melting point is influenced by the efficiency of crystal packing and the strength of intermolecular forces, such as hydrogen bonding from the N-H group and dipole-dipole interactions from the carbonyl and chloro groups. The planarity of the pyrazinone ring can contribute to efficient crystal packing, which is often associated with higher melting points.[5]

Boiling Point:

The boiling point of this compound is not experimentally determined and is likely to be high due to its polar nature and potential for strong intermolecular hydrogen bonding. It is common for complex heterocyclic compounds to decompose at or before their boiling point under atmospheric pressure.

Solubility

The solubility of pyrazinone derivatives can be challenging, particularly in aqueous media.[2] The this compound molecule possesses both hydrophilic (the amide-like lactam functionality) and hydrophobic (the methyl and chloro substituents, and the pyrazine ring itself) regions.

-

Aqueous Solubility: Expected to be low. The hydrophobic surface area contributed by the methyl and chloro groups will likely dominate, leading to poor solvation by water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to have good solubility due to the ability of these solvents to disrupt the intermolecular hydrogen bonding of the pyrazinone and solvate the polar lactam group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the molecule.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the established shake-flask method for determining the equilibrium solubility of a compound.

1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached. b. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

2. Sample Collection and Preparation: a. Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. c. Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining micro-particulates.

3. Quantification: a. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. b. Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

4. Calculation: a. Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Acidity (pKa)

The predicted pKa of 10.05 ± 0.60 for this compound corresponds to the deprotonation of the N-H proton at position 1. The acidity of this proton is influenced by several factors:

-

Resonance Stabilization: The resulting conjugate base is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen and nitrogen atoms of the pyrazinone ring.

-

Inductive Effects: The chlorine atom at position 5 is electron-withdrawing, which will increase the acidity of the N-H proton (lower the pKa) by stabilizing the negative charge of the conjugate base.

-

Substituent Effects: The methyl group at position 3 is weakly electron-donating, which will slightly decrease the acidity (increase the pKa).

The interplay of these effects determines the final pKa value. The relatively high predicted pKa suggests that the compound is a weak acid.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

1. Instrument Calibration: a. Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

2. Sample Preparation: a. Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent if necessary (e.g., a small amount of methanol or DMSO) before diluting with water to a known volume to create a solution of known concentration (e.g., 1-10 mM). b. Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength throughout the titration.

3. Titration: a. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. b. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. c. Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

4. Data Analysis: a. Plot the measured pH values against the volume of titrant added to generate a titration curve. b. Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve). c. The pKa is equal to the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). An experimental logP value for this compound is not available. The presence of the chlorine atom and the methyl group will increase the lipophilicity of the molecule.

Experimental Protocol for logP Determination (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

1. System Preparation: a. Use a C18 reversed-phase HPLC column. b. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).

2. Calibration: a. Inject a series of standard compounds with known logP values that span the expected range of the analyte. b. For each standard, determine the retention time (tR) and calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil). c. Plot log(k) versus the known logP values for the standards to generate a calibration curve.

3. Sample Analysis: a. Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. b. Determine its retention time and calculate its log(k) value.

4. logP Calculation: a. Using the equation of the linear regression from the calibration curve, calculate the logP of this compound from its measured log(k) value.

Caption: Workflow for logP determination by RP-HPLC.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

-

Aromatic Proton (H-6): A singlet is expected in the aromatic region, likely between δ 7.0-8.0 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent chloro and carbonyl groups.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected, likely in the range of δ 2.0-2.5 ppm.

-

N-H Proton: A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent and concentration, but could appear in the range of δ 8.0-12.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C-2): Expected to be the most downfield signal, in the range of δ 160-170 ppm.

-

Ring Carbons:

-

C-3 (with methyl group): Likely in the range of δ 145-155 ppm.

-

C-5 (with chloro group): Likely in the range of δ 130-140 ppm.

-

C-6: Likely in the range of δ 120-130 ppm.

-

-

Methyl Carbon (-CH₃): Expected to be the most upfield signal, in the range of δ 15-25 ppm.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 144. Due to the presence of chlorine, an M+2 peak at m/z 146 with an intensity of approximately one-third of the M+ peak is expected, which is characteristic of a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of CO (m/z 116), a methyl radical (m/z 129), and a chlorine radical (m/z 109).

UV-Vis Spectroscopy

The pyrazinone ring system constitutes a chromophore. It is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. Typically, pyrazinone derivatives show absorption maxima in the range of 220-350 nm.[6]

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (methyl): Absorption bands are expected around 2900-3000 cm⁻¹.

-

C=O Stretch (amide): A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹.

-

C=C and C=N Stretches (ring): Multiple absorption bands are expected in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a heterocyclic compound of significant interest for which a complete experimental physicochemical profile is not yet publicly available. This guide has consolidated the known information, including its chemical identity and predicted properties. By providing data for a closely related isomer and detailing robust experimental protocols for determining melting point, solubility, pKa, and logP, we have equipped researchers with the necessary tools and comparative data to fully characterize this molecule. The predicted spectroscopic features offer a baseline for the interpretation of experimental data. The information contained herein serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyrazinone derivatives.

References

- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives.

- PubMed Central. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.

- MDPI. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.

- National Institutes of Health. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

- ResearchGate. (n.d.). Synthetic 2(1H)-pyrazinones with pharmacological activity.

- Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.

- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.

- Practical Fragments. (2023, May 15). Chlorine: more magic than methyl.

- Google Patents. (1992, March 6). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.

-

YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- Alfa Chemistry. (n.d.). CAS 89283-33-0 3-chloro-5-methylpyrazin-2(1H)-one.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).

- Journal of Al-Nahrain University. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives.

- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

- ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from a relevant scientific diagram description.

- CP Lab Chemicals. (n.d.). 5-chloro-3-methylpyrazin-2-amine, min 97%, 1 gram.

-

ChemicalBook. (n.d.). 5-Chloro-1H-pyrido[3,4-b][2][7]oxazin-2(3H)-one(1260811-66-2) 1 H NMR. Retrieved from a relevant spectral data page.

- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

- ChemicalBook. (n.d.). 5-chloro-N-methylpyrazin-2-amine synthesis.

- ResearchGate. (n.d.). IR (a) and UV – VIS (b) spectral changes accompanying photolysis of.... Retrieved from a relevant scientific diagram description.

- Scripta Scientifica Pharmaceutica. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound.

- PubMed Central. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.

- Patsnap. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

- Chemistry LibreTexts. (2014, August 7). 7.9: How Delocalized Electrons Affect pKa Values.

- Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa.

- Oriental Journal of Chemistry. (n.d.). FTIR, UV-Vis, magnetic, mass spectral and XRD studies of Ni(II) complex with pioglitazone: An oral antidiabetic drug.

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Semantic Scholar. (2008). Pyrazines and their Benzo Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1393570-19-8|5-Chloro-3-methylpyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

A Guide to the Definitive Structure Elucidation of 5-chloro-3-methylpyrazin-2(1H)-one: An Integrated Spectroscopic and Crystallographic Approach

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of chemical research and drug development. Ambiguities in molecular architecture can lead to misinterpreted structure-activity relationships (SAR) and costly downstream failures. This technical guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation and confirmation of 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic scaffold with significant potential in medicinal chemistry.[1][2][3] We move beyond a simple recitation of techniques, instead detailing an integrated and self-validating workflow that leverages the synergistic strengths of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. Each step is presented with the underlying scientific rationale, guiding the researcher from initial hypothesis to irrefutable proof of structure.

Introduction: The Challenge of Isomeric Ambiguity

The pyrazinone core is a privileged scaffold found in numerous bioactive molecules.[1][4] The synthesis of a substituted pyrazinone, such as this compound, presents an immediate analytical challenge: the potential for isomeric products. For instance, the synthesis could potentially yield 6-chloro-3-methylpyrazin-2(1H)-one. Relying on a single analytical technique is often insufficient to distinguish between such closely related structures.

This guide outlines a multi-pronged strategy designed to systematically eliminate ambiguity. We will demonstrate how a logical progression of analytical techniques, each providing a unique piece of the structural puzzle, culminates in a single, validated solution.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Weight and Elemental Composition

Causality: Before determining connectivity, we must first establish the fundamental building blocks. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the confident determination of the elemental formula—the most basic, yet most critical, piece of structural information.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is ideal for preserving the molecular ion.

-

Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve mass accuracy within 5 ppm.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Utilize the instrument's software to calculate the elemental composition based on the exact mass. Critically, observe the isotopic pattern. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, stemming from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5][6]

Expected Data Presentation

| Parameter | Expected Value for C₅H₅ClN₂O |

| Formula | C₅H₅ClN₂O |

| Exact Mass [M] | 144.01414 |

| Measured Mass [M+H]⁺ | 145.02197 ± 5 ppm |

| Isotopic Pattern | [M+H]⁺ : [M+2+H]⁺ ratio of ~3:1 |

Functional Group Identification via Infrared Spectroscopy

Causality: FTIR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups. This technique corroborates the elemental composition from HRMS by providing direct evidence of specific bond types, such as the crucial amide carbonyl.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Ensure the crystal is clean before pressing the sample firmly against it. Alternatively, prepare a KBr pellet.

-

Instrument Setup: Purge the instrument with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.

-

Data Processing: Perform a baseline correction on the resulting spectrum.

Expected Data Interpretation

The FTIR spectrum provides a molecular fingerprint. For this compound, the key is to identify the absorptions that confirm the pyrazinone core.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3200-3100 | N-H Stretch | Strong to medium, broad | Confirms the presence of the secondary amide N-H group. |

| 3100-3000 | Aromatic C-H Stretch | Medium to weak | Indicates the C-H bond on the pyrazinone ring. |

| 2980-2850 | Aliphatic C-H Stretch | Medium to weak | Corresponds to the methyl group. |

| 1680-1650 | C=O Stretch (Amide) | Very Strong, Sharp | Key diagnostic peak for the pyrazinone carbonyl. |

| 1600-1450 | C=C & C=N Stretches | Multiple medium to strong bands | Characteristic of the heterocyclic ring system. |

| 850-750 | C-Cl Stretch | Medium to strong | Indicates the presence of the chloro-substituent. |

Definitive Connectivity Mapping: 1D and 2D NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. While 1D spectra (¹H and ¹³C) identify the individual components (protons and carbons), 2D correlation experiments (COSY, HSQC, and HMBC) reveal how these components are connected, allowing for the unambiguous assembly of the molecular puzzle.[7][8]

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the N-H proton is observable.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the instrument on the solvent's deuterium signal and perform shimming to optimize magnetic field homogeneity.[9]

-

1D NMR Acquisition:

-

¹H NMR: Acquire with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire with proton decoupling. A 30° pulse angle and a 2-second relaxation delay are standard.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

-

-

2D NMR Acquisition:

-

COSY: A standard gradient-selected COSY (gCOSY) experiment is sufficient.

-

HSQC: A gradient-selected, sensitivity-enhanced HSQC is recommended to correlate each proton to its directly attached carbon.[10]

-

HMBC: Acquire a gradient-selected HMBC experiment optimized for a long-range coupling constant (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.[11]

-

Predicted 1D NMR Data & Interpretation

Analysis of related pyrazinone and chloropyrazole structures allows for robust prediction of the NMR spectra.[9][12][13]

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| NH | 11.5 - 12.5 | Broad Singlet | 1H | Exchangeable proton in an amide environment. |

| H -6 | 7.8 - 8.0 | Singlet | 1H | Vinylic proton deshielded by adjacent N and C=O. |

| CH ₃ | 2.2 - 2.4 | Singlet | 3H | Methyl group attached to a C=N bond. |

Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | DEPT-135 | Assignment Rationale |

|---|---|---|---|

| C -2 (C=O) | 155 - 160 | Absent | Carbonyl carbon in an amide (lactam) system. |

| C -3 | 148 - 152 | Absent | Quaternary carbon attached to N and methyl group. |

| C -5 | 140 - 145 | Absent | Quaternary carbon attached to chlorine. |

| C -6 | 130 - 135 | Positive (CH) | Vinylic CH, deshielded by adjacent N and C=O. |

| C H₃ | 20 - 25 | Positive (CH₃) | Aliphatic methyl carbon. |

Assembling the Structure with 2D NMR

-

COSY (¹H-¹H Correlation): For this specific molecule, no cross-peaks are expected in the COSY spectrum. This is a critical finding, as it confirms that the methyl group and the H-6 proton are in isolated spin systems, separated by quaternary carbons.

-

HSQC (¹H-¹³C One-Bond Correlation): This experiment provides direct, unambiguous links between protons and the carbons they are attached to.

-

The signal at δ ~7.9 ppm will correlate with the carbon at δ ~132 ppm (H -6 to C -6).

-

The signal at δ ~2.3 ppm will correlate with the carbon at δ ~22 ppm (C H₃ to C H₃).

-

-

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the definitive experiment for establishing the overall carbon skeleton and distinguishing between the 5-chloro and 6-chloro isomers. The key correlations are those that span the quaternary carbons.

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Spectral Analysis of 5-chloro-3-methylpyrazin-2(1H)-one

This technical guide provides a detailed predictive analysis of the spectral data for 5-chloro-3-methylpyrazin-2(1H)-one, a heterocyclic compound of interest to researchers and professionals in drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a robust predictive framework for its characterization.

Introduction

This compound belongs to the pyrazinone class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The precise structural elucidation of such compounds is paramount for understanding their chemical behavior and pharmacological activity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide offers an in-depth exploration of the predicted spectral characteristics of this compound, empowering researchers to identify and characterize this molecule with confidence.

The predictions herein are based on a thorough analysis of related pyrazinone derivatives, providing a scientifically grounded estimation of the expected spectral data.[1]

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms of this compound are numbered as illustrated in the following diagram.

Figure 1. Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H proton, the aromatic proton, and the methyl group protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | 11.0 - 13.0 | Broad Singlet |

| C6-H | 7.9 - 8.1 | Singlet |

| C3-CH₃ | 2.3 - 2.5 | Singlet |

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆).

Interpretation of the Predicted ¹H NMR Spectrum

-

N1-H (11.0 - 13.0 ppm): The proton attached to the nitrogen atom is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the aromatic ring. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

C6-H (7.9 - 8.1 ppm): This aromatic proton is anticipated to appear at a downfield chemical shift due to the anisotropic effect of the pyrazinone ring and the deshielding effect of the adjacent nitrogen atom. The presence of the electron-withdrawing chlorine atom at the C5 position will further deshield this proton.

-

C3-CH₃ (2.3 - 2.5 ppm): The methyl protons are expected to resonate in the typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, corresponding to the five carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 154 - 158 |

| C3 | 142 - 146 |

| C5 | 138 - 142 |

| C6 | 128 - 132 |

| -CH₃ | 18 - 22 |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆).

Interpretation of the Predicted ¹³C NMR Spectrum

-

C2 (154 - 158 ppm): The carbonyl carbon is expected to be the most deshielded carbon in the molecule, appearing at the lowest field due to the strong electron-withdrawing effect of the double-bonded oxygen atom.

-

C3 and C5 (142 - 146 ppm and 138 - 142 ppm): These sp² carbons are significantly deshielded due to their position within the heterocyclic ring and their attachment to electronegative atoms (nitrogen and chlorine). The carbon bearing the chlorine atom (C5) is expected to be in a similar region to the methyl-substituted carbon (C3).

-

C6 (128 - 132 ppm): This carbon, bonded to a hydrogen atom, is expected to be less deshielded than the other ring carbons.

-

-CH₃ (18 - 22 ppm): The methyl carbon will appear at the highest field (most shielded) in the spectrum, which is characteristic of an sp³-hybridized carbon.

Experimental Protocol for NMR Spectroscopy

Figure 2. Workflow for NMR data acquisition and processing.

I. Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. Instrument Setup and Data Acquisition:

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio should be achievable with 16-64 scans.[1]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled single-pulse experiment. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) will be necessary.[1]

III. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O, C=N, and C-Cl bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Medium, Broad | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| 1680 - 1650 | Strong | C=O stretch (Amide I) |

| 1620 - 1580 | Medium | C=N and C=C stretches |

| 800 - 750 | Strong | C-Cl stretch |

Table 3: Predicted IR Absorption Bands for this compound.

Interpretation of the Predicted IR Spectrum

-

N-H Stretch (3200 - 3000 cm⁻¹): The N-H stretching vibration in the lactam ring is expected to appear as a broad band in this region due to hydrogen bonding in the solid state.

-

C-H Stretches (~3050 and ~2950 cm⁻¹): The weak absorption above 3000 cm⁻¹ is attributed to the stretching of the sp² C-H bond on the aromatic ring, while the weak absorption below 3000 cm⁻¹ corresponds to the sp³ C-H stretches of the methyl group.

-

C=O Stretch (1680 - 1650 cm⁻¹): A strong absorption band in this region is a key diagnostic feature for the carbonyl group of the cyclic amide (lactam).

-

C=N and C=C Stretches (1620 - 1580 cm⁻¹): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazinone ring are expected in this region.

-

C-Cl Stretch (800 - 750 cm⁻¹): A strong absorption in the fingerprint region is characteristic of the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed.

| m/z (charge/mass ratio) | Predicted Relative Intensity | Assignment |

| 144/146 | High | [M]⁺ / [M+2]⁺ (approx. 3:1 ratio) |

| 116/118 | Medium | [M - CO]⁺ / [M - CO + 2]⁺ |

| 109 | Medium | [M - Cl]⁺ |

| 81 | High | [M - CO - Cl]⁺ |

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 144 for the ³⁵Cl isotope and m/z 146 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

-

[M - CO]⁺ Fragment: Loss of a neutral carbon monoxide molecule from the carbonyl group is a common fragmentation pathway for pyrazinones, which would result in a fragment ion at m/z 116 (and 118).

-

[M - Cl]⁺ Fragment: Cleavage of the carbon-chlorine bond would lead to a fragment at m/z 109.

-

[M - CO - Cl]⁺ Fragment: Subsequent loss of a chlorine radical from the [M - CO]⁺ fragment would produce a high-intensity fragment at m/z 81.

Predicted Fragmentation Pathway

Figure 3. Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols and expert interpretations, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. By understanding the expected spectral features, scientists can more efficiently and accurately identify and characterize this important heterocyclic compound, facilitating its use in the synthesis of novel therapeutic agents.

References

- This is a placeholder for a reference to a general spectroscopy textbook or database if one were used for general principles.

- This is a placeholder for a reference to a publication detailing the synthesis or spectral data of a chloro-pyrazinone analog if one were found and used for prediction.

Sources

solubility of 5-chloro-3-methylpyrazin-2(1H)-one in common lab solvents

An In-depth Technical Guide to Determining the Solubility of 5-chloro-3-methylpyrazin-2(1H)-one in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the aqueous solubility of a drug candidate. Poor solubility can precipitate a cascade of downstream complications, from erratic in vitro assay results to compromised in vivo bioavailability, ultimately leading to the costly failure of an otherwise potent molecule.[1][2] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of a key heterocyclic compound, this compound, in a range of common laboratory solvents. Our focus extends beyond mere procedural recitation to instill a deep understanding of the underlying physicochemical principles, thereby empowering researchers to generate robust and reproducible solubility data.

Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. At the molecular level, this process represents a dynamic equilibrium between the dissolution of the solid solute and its precipitation from the solution. For a molecule like this compound, its solubility in a particular solvent is governed by a delicate interplay of its intrinsic properties and those of the solvent.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" serves as a foundational concept in predicting solubility. This principle is rooted in the nature of intermolecular forces. Polar solvents, such as water and ethanol, possess dipole moments and can engage in hydrogen bonding. They are therefore more likely to dissolve polar solutes, including those with functional groups capable of hydrogen bonding, like the amide group in this compound. Conversely, nonpolar solvents, such as hexane and toluene, lack significant dipole moments and primarily interact through weaker van der Waals forces. They are better suited for dissolving nonpolar solutes.

Equilibrium vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between two key types of solubility measurements:

-

Equilibrium (Thermodynamic) Solubility : This is the true solubility of a compound at equilibrium, where the rate of dissolution equals the rate of precipitation. It is a thermodynamically stable value and is typically determined using the shake-flask method, which is considered the "gold standard".[3]

-

Kinetic Solubility : This is the concentration of a compound at which it precipitates from a solution under a specific set of conditions, often involving the rapid addition of a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[1][2] While faster to measure and amenable to high-throughput screening, kinetic solubility values are often higher than equilibrium solubility due to the formation of supersaturated solutions.[4]

This guide will focus on the determination of equilibrium solubility, as it provides the most accurate and reliable data for critical decision-making in drug development.

Physicochemical Properties of this compound

While specific experimental data for the solubility of this compound is not extensively published, we can infer its likely behavior based on its structure. The molecule possesses both polar and nonpolar characteristics:

-

Polar Moieties : The pyrazinone ring contains nitrogen and oxygen atoms, which are capable of forming hydrogen bonds. The amide-like structure (-C(O)NH-) is a significant contributor to its polarity.

-

Nonpolar Moieties : The methyl group and the chlorinated ring introduce some lipophilic character.

The presence of the chlorine atom, an electron-withdrawing group, will also influence the electron distribution within the molecule and its potential for intermolecular interactions.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[3][4] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound is then measured in the supernatant.

Essential Equipment and Reagents

-

This compound (solid, high purity)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard solution preparation

Step-by-Step Experimental Protocol

-

Preparation of the Test System :

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The temperature must be rigorously controlled and reported.[5]

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required can vary significantly depending on the compound and solvent, but a common starting point is 24 to 48 hours.[4][6] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[7]

-

-

Phase Separation :

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility. It is advisable to discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.[6]

-

-

Sample Analysis :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[6]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental samples.

-

-

Data Reporting :

-

The solubility should be reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

-

It is essential to report the temperature at which the measurement was performed.

-

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation

The determined solubility values for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Common Laboratory Solvents at [Specify Temperature]

| Solvent Category | Solvent | Dielectric Constant¹ | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 80.1 | ||

| Ethanol | 24.6 | |||

| Methanol | 32.7 | |||

| Polar Aprotic | Acetone | 21.0 | ||

| Acetonitrile | 36.6 | |||

| Dimethyl Sulfoxide (DMSO) | 47.0 | |||

| Nonpolar | Ethyl Acetate | 6.0 | ||

| Dichloromethane | 9.1 | |||

| Hexane | 1.9 |

¹Dielectric constants are approximate values at 20-25 °C and are provided as a general indicator of solvent polarity.

Causality and Interpretation of Results

The solubility data obtained will provide valuable insights into the physicochemical nature of this compound.

-

High solubility in polar protic solvents like water and ethanol would suggest that the hydrogen bonding capabilities of the pyrazinone ring are the dominant intermolecular forces.

-

Significant solubility in polar aprotic solvents such as DMSO and acetone would indicate that dipole-dipole interactions are also important.

-

Low solubility in nonpolar solvents like hexane would be expected for a molecule with the polar functional groups present in this compound.

This understanding is critical for selecting appropriate solvent systems for subsequent stages of drug development, including formulation and in vitro and in vivo studies.

Logical Relationship of Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Conclusion: A Foundation for Rational Drug Development

The systematic determination of the solubility of this compound provides a critical dataset that informs numerous aspects of the drug development pipeline. By employing the robust and reliable shake-flask method, researchers can generate high-quality, reproducible data. This, in turn, enables a more rational approach to formulation design, facilitates the interpretation of biological assay results, and ultimately increases the probability of success for this promising compound. This guide has provided both the theoretical framework and the practical steps necessary to achieve this fundamental goal.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]

- Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(1), 11-16.

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of APIs for Biowaiver. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazine, 2-chloro-3-methyl-. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2006). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

Sources

A Technical Guide to Investigating the Biological Potential of 5-chloro-3-methylpyrazin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This guide focuses on a specific, under-investigated derivative, 5-chloro-3-methylpyrazin-2(1H)-one. While direct biological data for this compound is scarce in public literature, its structural similarity to other bioactive pyrazinones provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a comprehensive roadmap for researchers, outlining hypothesized biological activities and providing detailed, field-proven experimental workflows to systematically evaluate its potential. We will delve into the causality behind experimental design, ensuring a self-validating system of protocols for cytotoxicity screening, antimicrobial susceptibility testing, and enzyme inhibition profiling.

Introduction: The Rationale for Investigation

The 2(1H)-pyrazinone ring system is a key pharmacophore found in a range of pharmacologically active agents.[1][3] Notable examples include the antiviral drug Favipiravir, kinase inhibitors targeting p38α MAP kinase, and antagonists for the corticotropin-releasing factor-1 (CRF1) receptor.[1][3][4] The versatility of the pyrazinone core, allowing for diverse substitutions, has made it a focal point in drug discovery programs.

This compound is a simple derivative of this core structure. The presence of a chloro group at the 5-position and a methyl group at the 3-position presents specific electronic and steric properties that may confer novel biological activities. Halogen atoms, like chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing binding affinity or metabolic stability. Given the established precedent of the pyrazinone family, a systematic investigation into the biological activities of this specific derivative is a logical and promising line of scientific inquiry.

This guide proposes a multi-pronged screening approach to elucidate the potential of this compound in three key therapeutic areas: oncology, infectious diseases, and enzyme-mediated pathologies.

Hypothesized Biological Activities

Based on extensive evidence from related pyrazinone, pyrazoline, and pyrazole derivatives, we can formulate several primary hypotheses for the potential bioactivity of this compound.

Anticancer and Cytotoxic Potential

A significant body of research highlights the anticancer potential of pyrazine and pyrazoline derivatives.[2][5] These compounds have been shown to induce cytotoxicity in a variety of human tumor cell lines, including liver (HepG-2), breast (MCF-7), and leukemia cells.[5][6][7]

-

Hypothesized Mechanism: The primary mechanism could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer.[8] The 2(1H)-pyrazinone scaffold is recognized as a motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases.[8] An alternative or concurrent mechanism could be the induction of apoptosis (programmed cell death), a common outcome of effective anticancer agents.[6]

Antimicrobial (Antibacterial & Antifungal) Potential

Heterocyclic compounds containing nitrogen, such as pyrazolines and pyrazoles, are well-documented antimicrobial agents.[9][10][11][12] Studies have demonstrated their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal pathogens.[9][12][13]

-

Hypothesized Mechanism: The mechanism of antimicrobial action for such compounds is often multifactorial. It may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electron-rich nature of the pyrazoline ring is thought to contribute to its wide spectrum of biological activities.[9][10]

Enzyme Inhibition Potential

Beyond kinases, pyrazinone derivatives have been identified as inhibitors of several other key enzyme classes. These include viral reverse transcriptase (HIV), serine proteases like thrombin, and metalloproteases such as aminopeptidase N (APN).[1][3][14]

-

Hypothesized Mechanism: The ability of the pyrazinone core to present substituents in a defined three-dimensional space allows it to interact with the active sites of various enzymes. The specific substitutions on this compound could favor binding to the catalytic or allosteric site of a particular enzyme, leading to competitive, non-competitive, or uncompetitive inhibition.[15]

Proposed Research & Experimental Workflows

To systematically test these hypotheses, a tiered screening approach is recommended. The following workflows provide detailed, step-by-step protocols grounded in established methodologies.

General Screening Workflow

The overall logic of the investigation should follow a path from initial broad screening to more focused mechanistic studies for any validated "hits."

Caption: High-level workflow for investigating the biological potential of the target compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the compound's ability to reduce the viability of cancer cells, providing a quantitative measure of its cytotoxic potential.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HepG-2 [liver], A549 [lung]) and a non-cancerous control line (e.g., MCF-10A).

-

Culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

96-well flat-bottom sterile culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader (absorbance at ~570 nm).

-

Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

-

Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, count, and dilute the cells in fresh medium to a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[17][18]

-

Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control." Incubate for 48-72 hours.[17]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol uses the broth microdilution method to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.[19][20]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

-

Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well round-bottom sterile plates.

-

Standard antibiotics/antifungals (e.g., Ampicillin, Fluconazole).

-

Spectrophotometer or microplate reader (absorbance at 600 nm).

Step-by-Step Methodology:

-

Inoculum Preparation: Grow microorganisms overnight in their respective broths. Dilute the culture to achieve a standardized inoculum concentration of approximately 5 x 10^5 CFU/mL.[21]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 50 µL, with concentrations ranging, for example, from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This will halve the compound concentrations and result in the desired final inoculum density.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.[21]

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.[20]

Protocol 3: Generic Kinase Inhibition Assay

This protocol provides a framework for assessing the compound's ability to inhibit a specific protein kinase. This is often performed using luminescence-based assays that measure the amount of ATP remaining after a kinase reaction.

Objective: To determine the IC50 of this compound against a selected protein kinase (e.g., p38α, Akt).

Materials:

-

Recombinant purified kinase.

-

Kinase-specific substrate (peptide).

-

ATP.

-

Kinase assay buffer.

-

Commercially available kinase assay kit (e.g., Kinase-Glo®).

-

Known kinase inhibitor as a positive control (e.g., Staurosporine).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of the kinase, substrate, and ATP in the appropriate assay buffer. Prepare serial dilutions of the test compound.[15]

-

Assay Setup: To the wells of a white plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C. The kinase will transfer phosphate from ATP to the substrate.[15]

-

Signal Detection: Stop the reaction and detect the amount of remaining ATP by adding the detection reagent from the kit (e.g., Kinase-Glo® reagent). This reagent contains luciferase, which produces light in the presence of ATP.

-

Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate-reading luminometer. A lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.[15]

Caption: Hypothesized mechanism of a pyrazinone derivative as a kinase inhibitor.

Data Presentation & Interpretation

All quantitative results from the primary screenings should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |

| This compound | MCF-7 (Breast Cancer) | TBD | TBD |

| HepG-2 (Liver Cancer) | TBD | TBD | |

| A549 (Lung Cancer) | TBD | TBD | |

| MCF-10A (Normal) | TBD | - | |

| Doxorubicin (Control) | MCF-7 | Value from literature or experiment | Calculated value |

| SI = IC50 in normal cells / IC50 in cancer cells. A higher SI value (>2) is desirable. |

Table 2: Antimicrobial Activity Data

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| This compound | TBD | TBD | TBD |

| Ampicillin (Control) | Known value | Known value | N/A |

| Fluconazole (Control) | N/A | N/A | Known value |

| MIC: Minimum Inhibitory Concentration. TBD: To Be Determined. |

Interpretation:

-

Cytotoxicity: A low micromolar or nanomolar IC50 value against cancer cell lines, coupled with a high IC50 against the non-cancerous cell line (high Selectivity Index), would indicate promising and selective anticancer potential.[6]

-

Antimicrobial: MIC values in the low µg/mL range are generally considered indicative of potent activity.[11] Comparison with standard antibiotics is crucial for contextualizing the potency.

-

Enzyme Inhibition: A low IC50 value in a kinase assay would validate the hypothesis that the compound acts as a kinase inhibitor and would warrant further investigation into its specificity against a broader panel of kinases.

Conclusion and Future Directions

The structural features of this compound, viewed through the lens of its chemical family, present a compelling case for its investigation as a novel bioactive compound. The proposed workflows provide a robust and systematic framework for elucidating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent.

Should the primary screenings yield positive results (a "hit"), the logical next steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to identify the key structural features responsible for the observed activity.

-

Mechanism of Action Studies: For anticancer hits, this would involve assays for apoptosis, cell cycle arrest, or specific kinase pathway modulation.[6] For antimicrobial hits, time-kill assays or investigations into effects on cellular membranes or DNA could be pursued.

-

In Vivo Efficacy: Promising candidates with good in vitro profiles would then be advanced to testing in animal models of cancer or infection to evaluate their efficacy and safety in a living system.

By following this structured, evidence-based approach, researchers can efficiently and effectively unlock the potential therapeutic value hidden within the this compound structure.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. URL: [Link]

-

Wikipedia contributors. (2024). Antibiotic sensitivity testing. Wikipedia. URL: [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. URL: [Link]

-

World Organisation for Animal Health (OIE). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. URL: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. apec-vc.org. URL: [Link]

-

Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. URL: [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. URL: [Link]

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. URL: [Link]

-

Wang, Y., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(8), 1333. URL: [Link]

-

Nabzdyk, C. S., & Chun, M. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. URL: [Link]

-

Evranos Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. URL: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. URL: [Link]

-

Evranos Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(3), 499-507. URL: [Link]

-

Evranos Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. URL: [Link]

-

de la Torre, M. C., & Garcia-Rodriguez, E. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1684-1704. URL: [Link]

-

Herjij, H., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(12), 4067-4071. URL: [Link]

-

Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Journal of Neural Transmission, 122(2), 261-280. URL: [Link]

-

Ghorab, M. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(10), 19037-19054. URL: [Link]

-

Al-Ghorbani, M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. URL: [Link]

-

Yurttas, L., et al. (2015). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. URL: [Link]

-

Tsolaki, E., & Geronikaki, A. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 25(16), 3650. URL: [Link]

-

Ray, S., et al. (2022). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry. URL: [Link]

-

Kumar, D., et al. (2013). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 3(4). URL: [Link]

-

de la Torre, M. C., & Garcia-Rodriguez, E. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. URL: [Link]

-

Raubo, P., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127412. URL: [Link]

-

Wang, Y., et al. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Advances, 11(36), 22353-22365. URL: [Link]

-

ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. URL: [Link]

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 4. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. japer.in [japer.in]

- 14. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. Cytotoxicity Assay Protocol [protocols.io]

- 19. mdpi.com [mdpi.com]

- 20. apec.org [apec.org]

- 21. academic.oup.com [academic.oup.com]

Safety and Handling Guidelines for 5-chloro-3-methylpyrazin-2(1H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-3-methylpyrazin-2(1H)-one (CAS No. 105985-18-0) is a heterocyclic organic compound with significant potential as a building block in the synthesis of pharmaceutical and agrochemical agents.[1][2] Its structure, featuring a chlorinated pyrazinone core, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and development environment. This guide provides a comprehensive overview of the known hazards, detailed protocols for safe handling and storage, and robust emergency procedures. It is designed to empower researchers, scientists, and drug development professionals with the knowledge required to mitigate risks and foster a secure and effective laboratory setting.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 5-Chloro-3-methyl-pyrazin-2-ol; 5-chloro-3-methyl-1h-pyrazin-2-one | [1] |

| CAS Number | 105985-18-0 | [2][3] |

| Molecular Formula | C₅H₅ClN₂O | [1][3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | White to off-white or pale yellow to light brown solid/crystalline powder | [1][2] |

| Predicted Density | 1.45 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 10.05 ± 0.60 | [1] |

Hazard Analysis and Toxicological Profile